1-Benzofuran-5-yl isocyanate
Overview
Description
1-Benzofuran-5-yl isocyanate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-yl isocyanate can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-5-amine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:
Step 1: 1-Benzofuran-5-amine is dissolved in an inert solvent such as dichloromethane.
Step 2: Phosgene or a phosgene equivalent (e.g., triphosgene) is added dropwise to the solution at low temperatures (0-5°C) to control the exothermic reaction.
Step 3: The reaction mixture is stirred for several hours, gradually warming to room temperature.
Step 4: The product is isolated by filtration and purified using column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of safer phosgene substitutes and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-Benzofuran-5-yl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-benzofuran-5-yl amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Tertiary amines, metal catalysts (e.g., palladium, platinum)
Major Products:
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
1-Benzofuran-5-yl isocyanate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating various diseases.
Materials Science: The compound is used in the development of polymers and advanced materials with unique properties.
Biological Studies: Researchers use it to study enzyme inhibition and protein modification due to its reactive isocyanate group.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzofuran-5-yl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical studies and drug development.
Comparison with Similar Compounds
1-Benzofuran-5-yl isocyanate can be compared with other benzofuran derivatives and isocyanates:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both the benzofuran ring and the isocyanate group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry, materials science, and industrial processes.
Properties
IUPAC Name |
5-isocyanato-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBDATRNNMSVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594464 | |
Record name | 5-Isocyanato-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-79-5 | |
Record name | 5-Isocyanatobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isocyanato-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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